molecular formula C40H40O4 B14146169 p-Allylcalix[4]arene CAS No. 81294-23-7

p-Allylcalix[4]arene

Cat. No.: B14146169
CAS No.: 81294-23-7
M. Wt: 584.7 g/mol
InChI Key: NAHCDBRPPIXUIL-UHFFFAOYSA-N
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Description

p-Allylcalix4arene is a derivative of calixarenes, which are macrocyclic compounds composed of phenol units linked by methylene bridges. These compounds are known for their unique cup-like structures and versatile chemical properties. p-Allylcalix4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Allylcalix4arene typically involves the reaction of p-tert-butylcalix4arene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for p-Allylcalix4This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: p-Allylcalix4arene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields epoxides, while hydrogenation results in saturated hydrocarbons .

Mechanism of Action

The mechanism of action of p-Allylcalix4arene involves its ability to form host-guest complexes with various molecules. The cup-like structure of the calixarene provides a hydrophobic cavity that can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can enhance the stability, solubility, and bioavailability of the guest molecules .

Comparison with Similar Compounds

  • p-tert-Butylcalix4arene: A precursor to p-Allylcalix4arene, known for its ability to form complexes with metal ions.
  • p-Sulfonatocalix4arene: A water-soluble derivative with applications in drug delivery and molecular recognition.
  • p-Octylcalix 4arene: Another derivative with hydrophobic properties, used in the development of sensors and catalysts .

Uniqueness: p-Allylcalix4arene is unique due to the presence of allyl groups, which provide additional sites for chemical modification and functionalization.

Properties

CAS No.

81294-23-7

Molecular Formula

C40H40O4

Molecular Weight

584.7 g/mol

IUPAC Name

5,11,17,23-tetrakis(prop-2-enyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol

InChI

InChI=1S/C40H40O4/c1-5-9-25-13-29-21-31-15-26(10-6-2)17-33(38(31)42)23-35-19-28(12-8-4)20-36(40(35)44)24-34-18-27(11-7-3)16-32(39(34)43)22-30(14-25)37(29)41/h5-8,13-20,41-44H,1-4,9-12,21-24H2

InChI Key

NAHCDBRPPIXUIL-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)CC=C)C2)O)CC=C)CC=C)O

Origin of Product

United States

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